![molecular formula C17H20N2O4 B2418951 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidin-2,5-dion CAS No. 1008214-36-5](/img/structure/B2418951.png)

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidin-2,5-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

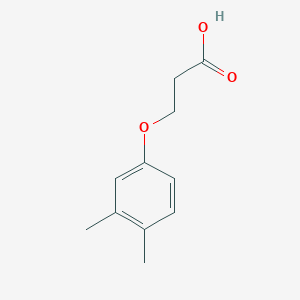

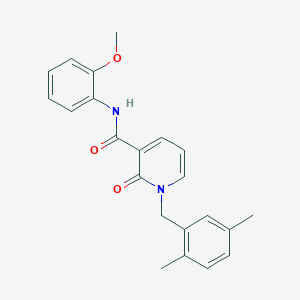

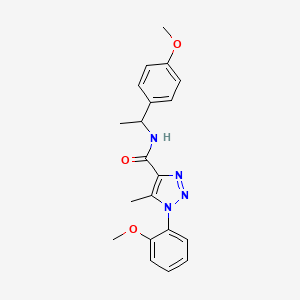

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.

BenchChem offers high-quality 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Evidenz: In-vitro-Studien zeigen, dass OSI-930 die Antikrebsaktivität von Doxorubicin, einem häufig verwendeten Chemotherapeutikum, verbessert, indem es dessen Wirksamkeit in Darmkrebszellen steigert .

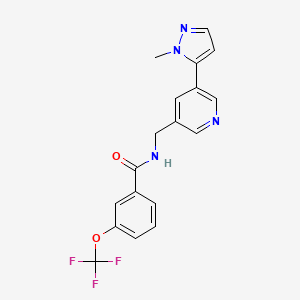

- Evidenz: Verbindungen, die mit Benzo[d][1,3]dioxol-5-yl- und 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl-Gruppen substituiert sind, hemmen VEGFR1 und reduzieren die VEGF-induzierte Endothelzellmigration .

- Evidenz: OSI-930 in Kombination mit Doxorubicin verbessert die Antikrebsaktivität von Doxorubicin in Darmkrebszellen signifikant .

- Befunde: Spektroskopische Techniken liefern Einblicke in molekulare Eigenschaften, Schwingungsmoden und elektronische Übergänge .

Umkehr der Chemotherapie-Resistenz

Anti-Angiogene Aktivität

Umkehr der Multidrug-Resistenz

Synthese von Aromastoffen

Spektroskopische Untersuchungen

Organische Synthese und Charakterisierung

Wirkmechanismus

Target of Action

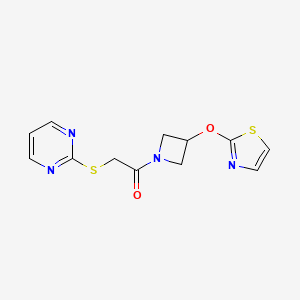

The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are involved in drug resistance by pumping out drugs from the cells, reducing their intracellular concentrations .

Mode of Action

This compound inhibits VEGFR1, thereby blocking the binding of VEGF to its receptor . This prevents the activation of downstream signaling pathways that promote angiogenesis. Additionally, it inhibits P-glycoprotein efflux pumps, which can enhance the intracellular concentration of other drugs .

Biochemical Pathways

By inhibiting VEGFR1, this compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can limit the supply of oxygen and nutrients to tumor cells, inhibiting their growth and proliferation. By inhibiting P-glycoprotein efflux pumps, it can increase the efficacy of other drugs by preventing their expulsion from the cells .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of other drugs .

Result of Action

The inhibition of angiogenesis and P-glycoprotein efflux pumps by this compound can lead to enhanced anticancer activity. For instance, it has been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells . This was evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

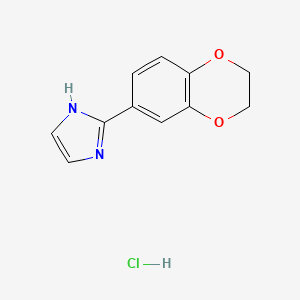

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a crucial role in angiogenesis . The nature of this interaction is likely through the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The compound has demonstrated significant effects on various types of cells. For example, it has been found to inhibit the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity . This suggests that 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione may influence cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may interact with biomolecules involved in cell cycle regulation and apoptosis, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on VEGFR1 , it is possible that the compound may interact with enzymes or cofactors involved in angiogenesis-related metabolic pathways.

Transport and Distribution

It has been suggested that the compound may inhibit P-gp efflux pumps (MDR1, ABCB1), which are involved in the transport of various substances across cell membranes .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h6-8,12-13,18H,1-5,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNSRDUOZCLLKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)